molecular formula C16H32O2 B1430218 Ethyl Tetradecanoate-d27 CAS No. 1113009-11-2

Ethyl Tetradecanoate-d27

Cat. No.: B1430218
CAS No.: 1113009-11-2
M. Wt: 283.59 g/mol
InChI Key: MMKRHZKQPFCLLS-XTVIBXJLSA-N
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Description

Ethyl Tetradecanoate-d27 is a deuterated form of ethyl myristate, where the hydrogen atoms are replaced with deuterium. This compound is an ester derived from myristic acid (tetradecanoic acid) and ethanol. It is often used in scientific research due to its unique properties, such as increased stability and distinct mass spectrometric signature, which make it valuable for various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl Tetradecanoate-d27 can be synthesized through the esterification of deuterated myristic acid (tetradecanoic acid-d27) with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated myristic acid with ethanol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions

Ethyl Tetradecanoate-d27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Deuterated myristic acid and ethanol.

    Reduction: Deuterated myristyl alcohol.

    Oxidation: Deuterated myristic acid.

Scientific Research Applications

Ethyl Tetradecanoate-d27 is widely used in scientific research due to its unique properties. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids and their derivatives.

    Biological Studies: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Pharmaceutical Research: Utilized in the formulation of drug delivery systems and to study the pharmacokinetics of esterified compounds.

    Industrial Applications: Used in the production of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of Ethyl Tetradecanoate-d27 involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release deuterated myristic acid and ethanol. The deuterated myristic acid can then be incorporated into lipid membranes or metabolized further. The presence of deuterium atoms provides a distinct mass spectrometric signature, allowing for precise tracking and quantification in metabolic studies .

Comparison with Similar Compounds

Ethyl Tetradecanoate-d27 can be compared with other similar compounds, such as:

This compound is unique due to the presence of deuterium, which enhances its stability and provides a distinct mass spectrometric signature, making it particularly valuable for analytical and research applications .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRHZKQPFCLLS-XTVIBXJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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